

# Application Notes and Protocols: GLPG1837 Treatment of Fischer Rat Thyroid Cells Expressing CFTR

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Compound of Interest		
Compound Name:	GLPG1837	
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# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of **GLPG1837** on Fischer rat thyroid (FRT) cells stably expressing the cystic fibrosis transmembrane conductance regulator (CFTR).

#### Introduction

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel.[1][2][3] **GLPG1837** is a CFTR potentiator designed to increase the channel open probability (Po) of CFTR proteins at the cell surface, thereby restoring ion flow.[1][2] Fischer rat thyroid (FRT) cells are a well-established epithelial cell line for studying CFTR function because they form polarized monolayers with high transepithelial resistance and lack endogenous cAMP-regulated chloride channels.[4] This makes them an ideal model system to assess the potency and efficacy of CFTR modulators like **GLPG1837**.[4][5]

#### **Mechanism of Action**

**GLPG1837** is a potentiator that directly interacts with the CFTR protein to enhance its gating function.[3][6] Its mechanism is independent of the nucleotide-binding domain (NBD)



dimerization and ATP hydrolysis steps that control the channel's opening and closing.[3][6] Evidence suggests that **GLPG1837** and another potentiator, VX-770 (ivacaftor), likely compete for the same or overlapping binding sites on the CFTR protein.[3][6][7] The binding of **GLPG1837** to the CFTR protein is state-dependent, with a higher affinity for the open state of the channel, which is consistent with an allosteric modulation mechanism.[3][6]

#### **Data Presentation**

The following tables summarize the quantitative effects of **GLPG1837** on various CFTR mutations. While some of this data was generated in other cell lines, such as human bronchial epithelial (HBE) cells or CHO cells, the relative effects are informative for studies in FRT cells.

Table 1: In Vitro Efficacy of GLPG1837 on Various CFTR Mutants



CFTR Mutant	Cell Line	Assay	Parameter	GLPG1837 Effect	Reference
G551D	Human Bronchial Epithelial (HBE)	TECC	EC50	159 nM	[8]
G551D	Human Bronchial Epithelial (HBE)	TECC	Efficacy vs. VX-770	173%	[8]
G551D	Not Specified	Patch Clamp	Current Increase	~20-fold to 35.6-fold	[6]
R334W/F508 del	Human Bronchial Epithelial (HBE)	TECC	EC50	40.7 nM	[8]
R334W/F508 del	Human Bronchial Epithelial (HBE)	TECC	Efficacy vs. VX-770	162%	[8]
F508del (low temp rescued)	Not Specified	YFP Halide Assay	EC50	3.5 ± 0.2 nM	[8]

Table 2: Effect of GLPG1837 on CFTR Channel Gating Properties (from Patch-Clamp Studies)



CFTR Form	Condition	Channel Open Probability (Po)	Mean Open Time (το)	Mean Closed Time (τc)	Reference
Wild Type (WT)	Pre- stimulation	0.39 ± 0.04	0.97 ± 0.34 s	1.35 ± 0.27 s	[8]
Wild Type (WT)	3 μM GLPG1837	0.78 ± 0.04	1.48 ± 0.41 s	0.29 ± 0.03 s	[8]
F508del	Pre- stimulation	0.04 ± 0.01	1.16 ± 0.15 s	17.86 ± 1.90	[8]
F508del	3 μM GLPG1837	0.55 ± 0.05	3.29 ± 0.82 s	2.18 ± 0.52 s	[8]

## **Experimental Protocols**

# Protocol 1: Culture and Maintenance of FRT Cells Stably Expressing CFTR

- Cell Culture: Culture FRT cells expressing the desired CFTR mutant in Coon's modified Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
- Selection: If the FRT cells were transduced with a viral vector containing a selection marker (e.g., puromycin resistance), include the appropriate antibiotic in the culture medium to maintain a pure population of CFTR-expressing cells.
- Polarized Monolayers: For transport studies, seed the FRT-CFTR cells onto permeable filter supports (e.g., Transwell inserts) at a high density. Allow the cells to grow and form a polarized monolayer over several days. The formation of a high transepithelial electrical resistance (TEER), measured using a voltohmmeter, indicates monolayer confluence and polarization.



## Protocol 2: Ussing Chamber Assay for Measuring CFTR-Mediated Chloride Current

This protocol is for measuring ion transport across the polarized FRT-CFTR cell monolayer.

- Chamber Setup: Mount the Transwell inserts containing the confluent FRT-CFTR
  monolayers in an Ussing chamber. Bathe both the apical and basolateral sides of the
  monolayer with a physiological saline solution (e.g., NaCl-Ringer solution) maintained at
  37°C and gassed with 95% O2/5% CO2.
- ENaC Inhibition: To isolate CFTR-mediated chloride currents, inhibit the endogenous epithelial sodium channel (ENaC) by adding amiloride (e.g., 100 μM) to the apical bath.[2]
- CFTR Stimulation: Stimulate CFTR activity by adding a cAMP agonist, such as forskolin (e.g., 10 μM), to both the apical and basolateral baths.[2] This will activate the CFTR channels.
- **GLPG1837** Treatment: After stabilizing the forskolin-stimulated current, add **GLPG1837** at the desired concentrations to the apical and/or basolateral baths.
- Data Acquisition: Measure the short-circuit current (Isc), which reflects the net ion transport across the epithelium. An increase in Isc after the addition of GLPG1837 indicates potentiation of CFTR-mediated chloride secretion.
- CFTR Inhibition: At the end of the experiment, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.

# Protocol 3: Single-Channel Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of the gating properties of individual CFTR channels.

 Cell Preparation: Plate FRT-CFTR cells on glass coverslips suitable for microscopy and patch-clamp recording.



- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fill them with a suitable pipette solution.
- Patch Excision: Obtain a high-resistance seal (>40 GΩ) on a single cell and then excise the patch of membrane into the inside-out configuration.[9]
- Channel Activation: Perfuse the intracellular face of the patch with a solution containing Protein Kinase A (PKA) and ATP to phosphorylate and activate the CFTR channels.
- GLPG1837 Application: Perfuse the patch with the same activating solution containing the desired concentration of GLPG1837.
- Data Recording and Analysis: Record single-channel currents at a holding potential (e.g., -50 mV).[10] Analyze the recordings to determine the channel open probability (Po), mean open time (το), and mean closed time (τc). An increase in Po and τo, and a decrease in τc, are indicative of CFTR potentiation.

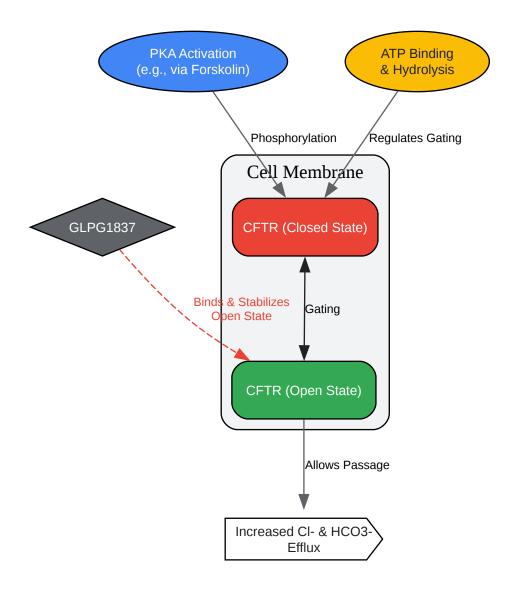
## **Visualizations**



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Experimental workflow for assessing **GLPG1837**'s effect on CFTR in FRT cells.





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Signaling pathway of CFTR potentiation by GLPG1837.

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